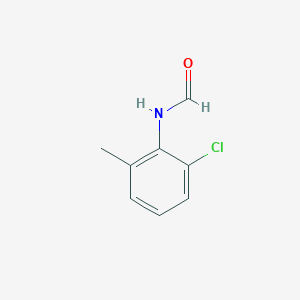

N-(2-Chloro-6-methylphenyl)formamide

Description

The exact mass of the compound 2-Chloro-6-methylphenylformamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloro-6-methylphenyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQFYPTOAUKUFRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Cl)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143748 | |

| Record name | 2-Chloro-6-methylphenylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10113-37-8 | |

| Record name | N-(2-Chloro-6-methylphenyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10113-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-methylphenylformamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010113378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC55342 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-methylphenylformamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of N-(2-Chloro-6-methylphenyl)formamide

This guide provides a detailed technical framework for the comprehensive structural analysis of N-(2-Chloro-6-methylphenyl)formamide, a substituted aromatic amide of interest to researchers and professionals in drug development and chemical synthesis. By integrating foundational principles with advanced analytical techniques, this document outlines the methodologies required to unequivocally confirm the molecule's identity and stereochemical features.

Introduction and Molecular Overview

This compound belongs to the class of N-aryl amides, characterized by a formamide moiety linked to a substituted benzene ring. The structural elucidation of such molecules is paramount for understanding their chemical reactivity, biological activity, and potential applications in medicinal chemistry and materials science. The presence of ortho-substituents, a chloro group and a methyl group, introduces significant steric hindrance, which is predicted to influence the conformation of the molecule, particularly the dihedral angle between the phenyl ring and the formamide plane. This guide will detail the synergistic application of spectroscopic and analytical techniques to build a complete structural profile of the target compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10113-37-8 | [1] |

| Molecular Formula | C₈H₈ClNO | [1] |

| Molecular Weight | 169.61 g/mol | [2] |

| Monoisotopic Mass | 169.02943 Da | [3] |

| Predicted XlogP | 1.2 | [3] |

Synthesis and Sample Preparation

A common route for the synthesis of N-aryl formamides is the formylation of the corresponding aniline.[4] In this case, this compound would be synthesized via the formylation of 2-chloro-6-methylaniline.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-6-methylaniline in a suitable solvent such as toluene or formic acid.

-

Formylation: Add an excess of formic acid to the solution. The reaction can be catalyzed by the addition of a dehydrating agent or by azeotropic removal of water.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting aniline is consumed.

-

Work-up: Upon completion, cool the reaction mixture and neutralize any excess acid. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Caption: Synthetic workflow for this compound.

Spectroscopic Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous structural confirmation of this compound. This involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of readily available experimental spectra for this compound, a predictive analysis based on the spectra of closely related analogs, N-(2-chlorophenyl)formamide and N-(2,6-dimethylphenyl)formamide, is presented.

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CHO | ~8.2-8.5 | s | - | Formyl proton, typically a singlet in this region. |

| -NH- | ~7.8-8.2 | br s | - | Amide proton, often broad due to quadrupole broadening and exchange. |

| Ar-H | ~7.1-7.4 | m | - | Aromatic protons, expected to be a complex multiplet. |

| -CH₃ | ~2.2-2.4 | s | - | Methyl protons, singlet due to no adjacent protons. |

Rationale: The chemical shifts are predicted based on the known spectra of N-(2-chlorophenyl)formamide and other substituted anilines. The formyl proton is expected to be downfield due to the deshielding effect of the carbonyl group. The aromatic protons will exhibit a complex splitting pattern due to their coupling with each other. The methyl protons will appear as a singlet in the typical alkyl region.

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~160-165 | Carbonyl carbon of the formamide group.[5] |

| Ar-C (quaternary) | ~125-140 | Aromatic carbons attached to other carbons or heteroatoms. |

| Ar-CH | ~120-130 | Aromatic carbons bonded to hydrogen. |

| -CH₃ | ~15-20 | Methyl carbon. |

Rationale: The carbonyl carbon is the most deshielded and appears furthest downfield.[5] The aromatic carbons will have distinct chemical shifts based on their substitution pattern. The methyl carbon will be the most shielded, appearing furthest upfield. The spectrum of the closely related N-(2-chlorophenyl)formamide shows aromatic carbons in the 120-138 ppm range and a carbonyl carbon around 160 ppm, supporting these predictions.[6]

Caption: Workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibration |

| N-H stretch | 3250-3350 | Medium | Amide N-H stretching |

| C-H stretch (aromatic) | 3000-3100 | Medium | Aromatic C-H stretching |

| C-H stretch (aliphatic) | 2850-2960 | Medium | Methyl C-H stretching |

| C=O stretch (amide I) | 1660-1690 | Strong | Amide carbonyl stretching |

| N-H bend (amide II) | 1510-1570 | Medium | Amide N-H bending |

| C-N stretch | 1200-1300 | Medium | Amide C-N stretching |

| C-Cl stretch | 700-800 | Strong | Carbon-chlorine stretching |

Rationale: These expected absorption bands are based on well-established correlation tables for IR spectroscopy. The strong carbonyl absorption is a key diagnostic peak for the formamide group. The N-H stretching and bending vibrations further confirm the presence of the secondary amide.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its structure.

Table 5: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Neutral Loss |

| 169/171 | [M]⁺˙ | - |

| 140/142 | [M - CHO]⁺ | CHO |

| 134 | [M - Cl]⁺ | Cl |

| 106 | [M - CHO - Cl]⁺ | CHO, Cl |

Rationale: The molecular ion peak [M]⁺˙ will appear as a doublet at m/z 169 and 171 with an approximate 3:1 intensity ratio, characteristic of the presence of a chlorine atom. Key fragmentation pathways would involve the loss of the formyl radical (CHO) and the chlorine atom. The fragmentation of the related N-(2-chlorophenyl)formamide shows a molecular ion at m/z 155/157 and a prominent fragment from the loss of the chlorine atom.[7]

Conformational Analysis

The steric hindrance imposed by the ortho-chloro and methyl groups is expected to cause a significant twist between the plane of the phenyl ring and the formamide group. X-ray crystallographic studies of analogous compounds, such as N-(2,6-dimethylphenyl)formamide and N-(2,4,6-trimethylphenyl)formamide, have shown dihedral angles of approximately 65-68 degrees.[8] A similar non-planar conformation is anticipated for this compound, which can have implications for its crystal packing and biological interactions.

Conclusion

The structural analysis of this compound requires a synergistic application of synthetic chemistry and modern analytical techniques. Through a combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be achieved. While experimental data for the target molecule is not widely published, a robust predictive analysis based on closely related analogs provides a strong foundation for its characterization. This guide serves as a comprehensive protocol for researchers and scientists engaged in the study of novel small molecules.

References

-

PubChem. N-(2,6-Dimethylphenyl)formamide. [Link]

-

The Royal Society of Chemistry. Template for Electronic Submission to ACS Journals. [Link]

-

Cheméo. Chemical Properties of Formamide, N-(2-chlorophenyl)- (CAS 2596-93-2). [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

NIST. Formamide, N-(2-chlorophenyl)-. [Link]

-

MDPI. Formylation of Amines. [Link]

-

NIH. N-(2,4,6-Trimethylphenyl)formamide. [Link]

-

960化工网. 2596-93-2(N-(2-Chlorophenyl)formamide). [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001536). [Link]

-

NP-MRD. 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). [Link]

-

University of Arizona. Interpretation of mass spectra. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0293266). [Link]

-

PubChemLite. This compound (C8H8ClNO). [Link]

-

杭州沙拓生物医药科技有限公司. This compound. [Link]

-

ResearchGate. (PDF) N-(2,6-Diisopropylphenyl)formamide. [Link]

-

precisionFDA. N-(2,4-DIMETHYLPHENYL)FORMAMIDE. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

NIST. Formamide, N,N-dimethyl-. [Link]

-

SpectraBase. Formamide - Optional[13C NMR] - Chemical Shifts. [Link]

-

ResearchGate. (PDF) N-(2,4,6-Trimethylphenyl)formamide. [Link]

-

NIST. Formamide, N-methyl-. [Link]

-

NIST. Formamide, N,N-dimethyl-. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

NIST. Formamide. [Link]

-

NIST. Formamide, N-methyl-. [Link]

-

MDPI. Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. [Link]

Sources

- 1. N-(2,6-Dimethylphenyl)formamide | C9H11NO | CID 345859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound& | 10113-37-8 [m.chemicalbook.com]

- 3. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 4. PubChemLite - N-(2,6-dimethylphenyl)formamide (C9H11NO) [pubchemlite.lcsb.uni.lu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. rsc.org [rsc.org]

- 7. Formamide, N-(2-chlorophenyl)- [webbook.nist.gov]

- 8. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

N-(2-Chloro-6-methylphenyl)formamide CAS number 10113-37-8 properties

An In-depth Technical Guide to N-(2-Chloro-6-methylphenyl)formamide

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 10113-37-8), a key chemical intermediate in organic synthesis. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry. It details the compound's physicochemical properties, provides a robust and validated synthesis protocol, discusses its analytical characterization, outlines its significant applications as a synthetic building block, and addresses critical safety and handling considerations. The guide is structured to deliver not just data, but also expert insights into the practical application and scientific context of this molecule.

Introduction and Chemical Identity

This compound is an aromatic amide that serves as a valuable precursor in the synthesis of more complex molecules, particularly within the pharmaceutical industry. Its structure, featuring a substituted phenyl ring with ortho-chloro and -methyl groups, makes it an important scaffold for creating sterically hindered and electronically modulated compounds. The formamide group (–NHCHO) is a versatile functional handle, capable of participating in a wide array of chemical transformations.

The primary significance of this compound lies in its utility as a building block for active pharmaceutical ingredients (APIs). The 2-chloro-6-methylaniline moiety is a known pharmacophore found in several targeted therapies, including kinase inhibitors. For instance, the structurally related intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is a critical component in the synthesis of Dasatinib, a potent tyrosine kinase inhibitor used in cancer therapy.[1][2] This underscores the industrial and research relevance of this compound as a foundational element for constructing biologically active agents.

Chemical Structure:

-

IUPAC Name: this compound[]

-

CAS Number: 10113-37-8[]

-

Molecular Formula: C₈H₈ClNO[4]

-

Synonyms: 2-Chloro-6-methylphenylformamide, N-(2-Chloro-6-methyl-phenyl)formamide[]

Physicochemical and Spectral Properties

A precise understanding of a compound's physical properties is essential for its handling, purification, and use in subsequent reactions. While comprehensive experimental data for this specific molecule is not widely published, known properties and data from analogous compounds are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source / Comment |

| Molecular Weight | 169.61 g/mol | Calculated from the molecular formula C₈H₈ClNO. |

| Boiling Point | 334.6 °C | [] Predicted value. High boiling point is typical for aromatic amides due to strong intermolecular forces. |

| Melting Point | Data not publicly available. | Expected to be a crystalline solid at room temperature. For comparison, N-(2,6-dimethylphenyl)formamide melts at 177-180 °C. |

| Appearance | Data not publicly available. | Typically, such compounds are off-white to light tan crystalline solids. |

| Solubility | Data not publicly available. | Expected to be soluble in polar organic solvents like methanol, ethanol, DMF, and DMSO, with low solubility in water. |

Analytical Profile (Predicted)

No experimental spectra for this compound were found in the public domain. However, based on its structure and data from closely related analogs like N-mesitylformamide and N-(2-methoxyphenyl)formamide, the following spectral characteristics can be confidently predicted.[5][6] This predictive analysis is a standard practice in chemical research for structure verification.

-

¹H NMR Spectroscopy:

-

Formyl Proton (CHO): A singlet is expected around δ 8.3-8.5 ppm. Due to hindered rotation around the amide C-N bond, this peak may appear as two distinct signals (rotamers) in some solvents or at different temperatures.

-

Amide Proton (NH): A broad singlet is anticipated in the region of δ 7.5-9.0 ppm, with its chemical shift being highly dependent on solvent and concentration.

-

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the δ 7.1-7.4 ppm range. They will exhibit a complex splitting pattern (likely a triplet and two doublets) due to their respective couplings.

-

Methyl Protons (CH₃): A sharp singlet is expected around δ 2.2-2.4 ppm.

-

-

¹³C NMR Spectroscopy:

-

Carbonyl Carbon (C=O): A signal in the δ 160-165 ppm range.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected between δ 125-140 ppm. The carbons directly attached to the chlorine and methyl groups (C-Cl, C-CH₃) will have characteristic shifts.

-

Methyl Carbon (CH₃): A signal in the δ 18-22 ppm range.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A sharp to medium absorption band around 3250-3300 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹.

-

C-H Stretch (Aromatic & Aliphatic): Signals appearing just above and below 3000 cm⁻¹, respectively.

-

C-Cl Stretch: An absorption in the fingerprint region, typically around 700-800 cm⁻¹.

-

Synthesis Protocol: Formylation of 2-Chloro-6-methylaniline

The most direct and reliable method for preparing this compound is the N-formylation of its corresponding aniline precursor, 2-chloro-6-methylaniline. The following protocol is adapted from a well-established and robust procedure that utilizes formic acid as the formylating agent and toluene for azeotropic water removal, driving the reaction to completion.[7]

Causality: The reaction is a condensation between an amine and a carboxylic acid. This equilibrium is unfavorable unless the water byproduct is actively removed. Using a Dean-Stark apparatus with a water-immiscible solvent like toluene allows for the continuous azeotropic removal of water, shifting the equilibrium towards the product side and ensuring a high yield.[7][8]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Step-by-Step Methodology

-

Reagent Charging: In a 1-liter round-bottomed flask equipped with a magnetic stirrer, add 2-chloro-6-methylaniline (0.5 mol, 70.8 g). To this, add 90% formic acid (0.75 mol, 34.5 g, 28.8 mL) followed by 500 mL of toluene.

-

Expertise Note: A slight excess of formic acid is used to ensure complete conversion of the starting amine. Toluene is the ideal solvent for its ability to form a low-boiling azeotrope with water.[7]

-

-

Apparatus Setup: Fit the flask with a Dean-Stark trap, and place a reflux condenser on top of the trap. Ensure all joints are properly sealed.

-

Reaction Execution: Begin stirring and heat the mixture to a gentle reflux using a heating mantle. The vapor temperature should initially be around 87-90 °C as the toluene-water azeotrope begins to distill and collect in the trap.

-

Trustworthiness Note: The collection of a second, denser phase (water) in the bottom of the Dean-Stark trap is a direct visual confirmation that the reaction is proceeding as intended.

-

-

Monitoring and Completion: Continue the reflux for 5-7 hours, or until water ceases to collect in the trap. The vapor temperature will rise to the boiling point of pure toluene (~110 °C) once all the water has been removed, signaling the completion of the reaction. The theoretical volume of water to be collected is approximately 9 mL (from the reaction) plus any water from the 90% formic acid.

-

Solvent Removal: Allow the reaction mixture to cool to room temperature. Disassemble the apparatus and transfer the toluene solution to a single-necked flask. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by either vacuum distillation or recrystallization.

-

Vacuum Distillation: Transfer the crude oil to a suitable distillation apparatus and distill under high vacuum.

-

Recrystallization: Dissolve the crude product in a minimal amount of hot solvent (e.g., ethanol/water or toluene/hexanes mixture) and allow it to cool slowly to induce crystallization. Filter the purified solid and dry it under vacuum.

-

-

Characterization: Confirm the identity and purity of the final product using the analytical methods described in Section 2 (NMR, IR) and by measuring its melting point.

Applications in Drug Development and Organic Synthesis

The primary value of this compound is its function as a versatile intermediate. The formamide group can be hydrolyzed to reveal the parent amine, or it can be used to direct reactions at other positions on the molecule. Its most significant application is in building the core structures of complex pharmaceutical agents.

As previously mentioned, the 2-chloro-6-methylphenyl motif is integral to the structure of Dasatinib. While the exact synthetic route used by manufacturers may be proprietary, a plausible pathway involves creating an amide bond with a precursor containing this specific phenyl group. This compound serves as a protected or activated form of 2-chloro-6-methylaniline, making it a highly relevant starting material for such syntheses.[1]

Diagram 2: Role in API Synthesis (Conceptual Pathway)

Caption: Conceptual pathway illustrating the use of the title compound in API synthesis.

Safety, Handling, and Storage

General Precautionary Measures

-

Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

-

Inhalation: Avoid breathing dust. May cause respiratory tract irritation.

-

Skin Contact: Avoid contact with skin. Aromatic amides can be irritants and may be harmful if absorbed through the skin. In case of contact, wash immediately with plenty of soap and water.

-

Eye Contact: Avoid contact with eyes. May cause serious eye irritation. In case of contact, flush immediately with water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not ingest. May be harmful if swallowed.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents, acids, and bases.

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations. Do not allow the material to enter drains or waterways.

References

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

-

Patsnap. (n.d.). Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. Eureka. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001536). Retrieved from [Link]

-

Landman, M., et al. (n.d.). N-(2,4,6-Trimethylphenyl)formamide. PMC - NIH. Retrieved from [Link]

-

Chem Service. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

MDPI. (n.d.). Formylation of Amines. Retrieved from [Link]

-

Science Interactive. (2015). SAFETY DATA SHEET. Retrieved from [Link]

-

Harwick Standard. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-methylformanilide. Retrieved from [Link]

-

Goodwins. (2023). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). N-formylation and N-methylation of N-methylaniline catalyzed by.... Retrieved from [Link]

-

The Royal Society of Chemistry. (2015). Supplementary Information. Retrieved from [Link]

Sources

- 1. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 2. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 4. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 5. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to N-(2-Chloro-6-methylphenyl)formamide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-Chloro-6-methylphenyl)formamide is a substituted aromatic amide of significant interest in the field of organic synthesis and pharmaceutical development. Its structural motif is a key component in several pharmacologically active molecules, most notably as a crucial intermediate in the synthesis of the tyrosine kinase inhibitor, Dasatinib.[1][2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its applications, particularly in drug discovery.

Molecular Structure and Properties

The molecular structure of this compound features a formamide group attached to a 2-chloro-6-methylaniline backbone. The ortho-substitution on the phenyl ring with both a chlorine atom and a methyl group introduces steric hindrance and electronic effects that influence its reactivity and conformational behavior.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 10113-37-8 | N/A |

| Molecular Formula | C₈H₈ClNO | N/A |

| Molecular Weight | 169.61 g/mol | N/A |

| IUPAC Name | This compound | N/A |

| Melting Point | 164-168 °C | N/A |

| Boiling Point | 334.6 °C at 760 mmHg | N/A |

| Density | 1.261 g/cm³ | N/A |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General knowledge for similar compounds |

| pKa | Not experimentally determined. Predicted to be around 14 for the N-H proton, similar to other formanilides.[4] | Predicted |

Synthesis of this compound

The most common and practical laboratory synthesis of this compound involves the direct formylation of 2-chloro-6-methylaniline. Formic acid is a widely used and efficient formylating agent for this transformation.[5]

Diagram 2: Synthesis of this compound

A schematic representation of the formylation reaction.

Experimental Protocol: Formylation of 2-Chloro-6-methylaniline

This protocol is adapted from general procedures for the N-formylation of anilines.[5]

Materials:

-

2-Chloro-6-methylaniline

-

Formic acid (85-90% aqueous solution)

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine 2-chloro-6-methylaniline (1 equivalent) and toluene.

-

Add formic acid (1.2-1.5 equivalents) to the mixture.

-

Heat the reaction mixture to reflux. The azeotropic removal of water will be observed in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) to yield this compound as a crystalline solid.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, the N-H proton, and the formyl proton. Due to the ortho-substitution, the aromatic region will likely display a complex splitting pattern. The formyl proton may appear as two distinct signals due to restricted rotation around the C-N amide bond, resulting in cis and trans isomers.

-

Aromatic protons (Ar-H): ~7.0-7.4 ppm (multiplet)

-

Formyl proton (CHO): ~8.2 ppm and ~8.5 ppm (two singlets or doublets, corresponding to cis/trans isomers)

-

N-H proton: Broad singlet, chemical shift dependent on concentration and solvent

-

Methyl protons (CH₃): ~2.3 ppm (singlet)

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

-

Carbonyl carbon (C=O): ~160-165 ppm

-

Aromatic carbons (Ar-C): ~125-140 ppm

-

Methyl carbon (CH₃): ~18-20 ppm

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups present in the molecule.

-

N-H stretch: A sharp peak around 3300-3400 cm⁻¹

-

C=O stretch (Amide I band): A strong absorption band around 1660-1680 cm⁻¹

-

N-H bend (Amide II band): Around 1520-1550 cm⁻¹

-

C-H stretches (aromatic and aliphatic): Around 2850-3100 cm⁻¹

-

C-Cl stretch: In the fingerprint region, typically below 800 cm⁻¹

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion peak [M]⁺ would be at m/z 169, with an isotopic pattern characteristic of a molecule containing one chlorine atom ([M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak).

Chemical Reactivity and Stability

This compound exhibits the typical reactivity of a secondary amide.

-

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield 2-chloro-6-methylaniline and formic acid (or its corresponding salt). The steric hindrance from the ortho-substituents may influence the rate of hydrolysis compared to unhindered anilides.

-

Reduction: The formyl group can be reduced to a methyl group to form N-methyl-2-chloro-6-methylaniline using strong reducing agents like lithium aluminum hydride.

-

Stability: The compound is generally stable under standard laboratory conditions but may be sensitive to strong acids, strong bases, and high temperatures.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a key building block in the synthesis of the anticancer drug Dasatinib.[1][2][3] In the multi-step synthesis of Dasatinib, this formamide moiety is incorporated into a thiazole ring system, which is a core component of the final drug molecule.[7] The 2-chloro-6-methylphenyl group plays a crucial role in the binding of Dasatinib to its target kinases, Abl and Src.

Beyond its use in the synthesis of Dasatinib, this compound can serve as a versatile intermediate in the synthesis of other complex organic molecules and potential drug candidates. The formamide group can be a precursor to isocyanides, which are valuable reagents in multicomponent reactions.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a chemically significant compound with a pivotal role in pharmaceutical synthesis. A thorough understanding of its physical and chemical properties, as well as reliable methods for its preparation and characterization, are essential for researchers and scientists working in drug development and organic chemistry. The information provided in this technical guide serves as a comprehensive resource for the effective utilization of this important synthetic intermediate.

References

Sources

- 1. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]

- 2. CN109503568B - Preparation method of dasatinib - Google Patents [patents.google.com]

- 3. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof - Google Patents [patents.google.com]

- 4. Page loading... [wap.guidechem.com]

- 5. scispace.com [scispace.com]

- 6. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dasatinib synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to N-(2-Chloro-6-methylphenyl)formamide: Properties, Synthesis, and Application as a Key Pharmaceutical Intermediate

Executive Summary: N-(2-Chloro-6-methylphenyl)formamide is a substituted formamide that serves as a critical building block in modern medicinal chemistry. While a simple molecule, its true significance is revealed in its role as a key intermediate in the synthesis of highly targeted therapeutics, most notably the dual Src/Abl tyrosine kinase inhibitor, Dasatinib. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthesis protocol, and elucidates its pivotal function in the structure and development of advanced pharmaceuticals. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes technical data with practical, field-proven insights to support ongoing research and development efforts.

Core Physicochemical Properties

This compound, identified by CAS Number 10113-37-8, is a compound whose structural attributes are foundational to its utility in organic synthesis. The ortho-substitution pattern of the chloro and methyl groups on the phenyl ring creates specific steric and electronic environments that influence its reactivity and its interactions in larger molecular frameworks.

A summary of its key quantitative data is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈ClNO | [1][2] |

| Molecular Weight | 169.61 g/mol | [2] |

| Monoisotopic Mass | 169.02943 Da | [1] |

| CAS Number | 10113-37-8 | [2] |

| IUPAC Name | This compound | [1] |

| Predicted XlogP | 1.2 | [1] |

Synthesis and Manufacturing Workflow

The synthesis of this compound is primarily achieved through the formylation of its aniline precursor, 2-chloro-6-methylaniline. The choice of formylating agent and reaction conditions is critical for achieving high yield and purity, preventing side reactions, and ensuring a scalable process for industrial applications.

Synthesis of Precursor: 2-Chloro-6-methylaniline

The availability of the starting material, 2-chloro-6-methylaniline (CAS 87-63-8), is a prerequisite. This precursor is an important organic intermediate in its own right, used in the synthesis of various pharmaceuticals and agrochemicals.[3][4] Modern synthesis routes for this precursor often involve multi-step processes starting from substituted nitroanilines, utilizing reactions like diazotization to remove an amino group, followed by reduction of a nitro group to yield the desired aniline.[3]

Formylation Workflow

The most direct and widely adopted method for synthesizing the title compound is the N-formylation of 2-chloro-6-methylaniline. Formic acid is a common, cost-effective formylating agent.[5] The reaction proceeds via a condensation mechanism where water is eliminated.

Detailed Experimental Protocol: Formylation with Formic Acid

This protocol describes a standard laboratory procedure for the N-formylation of 2-chloro-6-methylaniline using formic acid with azeotropic removal of water. This method is effective and relies on common laboratory equipment.[5]

Materials:

-

2-chloro-6-methylaniline (1.0 eq)

-

Formic acid (≥95%, 1.2 eq)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dean-Stark apparatus, reflux condenser, heating mantle, magnetic stirrer

Procedure:

-

Reaction Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser. Add 2-chloro-6-methylaniline (1.0 eq) and toluene to the flask.

-

Addition of Reagent: While stirring, add formic acid (1.2 eq) to the solution at room temperature.

-

Azeotropic Reflux: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected, signifying the completion of the reaction (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess formic acid) and brine.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed via analytical methods such as NMR and Mass Spectrometry.

Critical Role in Drug Development: The Case of Dasatinib (BMS-354825)

The primary driver for the industrial synthesis of this compound is its use as a key structural component of Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI).[6] Dasatinib is approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL), particularly in cases resistant to the first-generation TKI, Imatinib.[6][7][8]

Structural Integration into Dasatinib

Dasatinib's complex architecture is assembled from several key fragments. The N-(2-chloro-6-methylphenyl) moiety is introduced via an amidation reaction between 2-chloro-6-methylaniline and an activated carboxylic acid on the thiazole core of the drug.[9] The formamide itself is a precursor to the aniline that participates in this key bond-forming step.

The diagram below illustrates the final structure of Dasatinib, highlighting the N-(2-chloro-6-methylphenyl) carboxamide portion derived from the title compound's precursor.

Mechanistic Significance

The N-(2-chloro-6-methylphenyl) group plays a crucial role in Dasatinib's ability to bind to and inhibit the BCR-ABL kinase. X-ray crystallography studies have shown that this part of the molecule occupies a specific hydrophobic pocket within the kinase domain.[7] The chlorine and methyl substituents are not merely passive additions; they are critical for optimizing van der Waals interactions and ensuring a high-affinity binding orientation that is effective against numerous imatinib-resistant mutations.[7][10] Furthermore, the metabolism of Dasatinib, primarily by CYP3A4, involves hydroxylation on this same phenyl ring, leading to the formation of reactive intermediates.[10] Understanding the properties of this fragment is therefore essential for both efficacy and safety profiling in drug development.

Analytical Characterization

Comprehensive analytical characterization is essential for quality control. While specific spectra should be run on each batch, the expected data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the formyl proton, the aromatic protons on the substituted ring, and the methyl protons. The ortho-substitution will result in a complex splitting pattern for the aromatic protons.

-

¹³C NMR: The carbon spectrum will show characteristic peaks for the carbonyl carbon of the formamide group, the aromatic carbons (with shifts influenced by the chloro and methyl substituents), and the methyl carbon.[11][12][13]

-

Mass Spectrometry (EI): The mass spectrum would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of ³⁷Cl.

Safety and Handling

As a chemical intermediate, this compound requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound must be consulted, related formamides are often classified with hazards such as acute toxicity and potential for irritation.[14][15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids/bases.

Conclusion

This compound is a testament to the principle that seemingly simple organic molecules can be indispensable tools in the creation of complex, life-saving therapeutics. Its value is intrinsically linked to its role as a key precursor to the N-(2-chloro-6-methylphenyl) moiety, a structural feature essential for the high-potency inhibition of key oncogenic kinases by Dasatinib. A thorough understanding of its synthesis, properties, and function provides medicinal chemists and process development scientists with the foundational knowledge required to leverage this and similar building blocks in the design and manufacturing of next-generation targeted therapies.

References

-

Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways. (n.d.). NIH. Retrieved January 14, 2026, from [Link]

-

The overwhelmingly positive response to Dasatinib of a patient with multiple blast crisis of chronic myeloid leukemia. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. (2008-08-30). NCBI. Retrieved January 14, 2026, from [Link]

-

SAFETY DATA SHEET. (n.d.). Fisher Scientific. Retrieved January 14, 2026, from [Link]

-

Safety data sheet. (2023-02-02). CPAChem. Retrieved January 14, 2026, from [Link]

-

Formamide, N-(2-chlorophenyl)-. (n.d.). NIST WebBook. Retrieved January 14, 2026, from [Link]

-

Formylation of Amines. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

-

N-(2,4,6-Trimethylphenyl)formamide. (n.d.). PMC - NIH. Retrieved January 14, 2026, from [Link]

-

This compound (C8H8ClNO). (n.d.). PubChemLite. Retrieved January 14, 2026, from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]

- Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. (n.d.). Patsnap.

-

N-formylation and N-methylation of N-methylaniline catalyzed by... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

(PDF) N-(2,4,6-Trimethylphenyl)formamide. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

-

Dasatinib in chronic myeloid leukemia: a review. (n.d.). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]

-

Dasatinib induces fast and deep responses in newly diagnosed chronic myeloid leukaemia patients in chronic phase: clinical results from a randomised phase-2 study (NordCML006). (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

Sources

- 1. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 2. This compound& | 10113-37-8 [m.chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. 2-chloro-6-methyl aniline: uses and synthesis_Chemicalbook [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. The overwhelmingly positive response to Dasatinib of a patient with multiple blast crisis of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dasatinib in chronic myeloid leukemia: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dasatinib induces fast and deep responses in newly diagnosed chronic myeloid leukaemia patients in chronic phase: clinical results from a randomised phase-2 study (NordCML006) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap [eureka.patsnap.com]

- 10. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 11. N-(2,4,6-Trimethylphenyl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-(2,6-DIMETHYLPHENYL)FORMAMIDE(607-92-1) 13C NMR spectrum [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. fishersci.it [fishersci.it]

- 17. cpachem.com [cpachem.com]

A Technical Guide to the Solubility of N-(2-Chloro-6-methylphenyl)formamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that governs its behavior in various stages of drug development, from synthetic workup and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of N-(2-Chloro-6-methylphenyl)formamide. While extensive quantitative data for this specific compound is not widely published, this document consolidates available information, provides a strong predictive framework based on its molecular structure, and details a robust, field-proven experimental protocol for determining its solubility in any organic solvent of interest. This approach empowers researchers to generate the precise, high-quality data required for their specific applications.

Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic amide. Understanding its structure is fundamental to predicting its solubility.

-

IUPAC Name: this compound[]

-

Molecular Formula: C₈H₈ClNO[2]

-

Molecular Weight: 169.61 g/mol

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

// Atom nodes N [label="N", pos="0,0.5!", fontcolor="#202124"]; H_N [label="H", pos="-0.5,0.8!", fontcolor="#202124"]; C_formyl [label="C", pos="0.8,0.2!", fontcolor="#202124"]; H_formyl [label="H", pos="0.8,-0.3!", fontcolor="#202124"]; O [label="O", pos="1.5,0.5!", fontcolor="#EA4335"]; C1 [label="C", pos="-0.2,-0.8!", fontcolor="#202124"]; C2 [label="C", pos="0.5,-1.5!", fontcolor="#202124"]; C3 [label="C", pos="0.3,-2.5!", fontcolor="#202124"]; C4 [label="C", pos="-0.6,-2.8!", fontcolor="#202124"]; C5 [label="C", pos="-1.3,-2.1!", fontcolor="#202124"]; C6 [label="C", pos="-1.1,-1.1!", fontcolor="#202124"]; Cl [label="Cl", pos="-2.0,-0.4!", fontcolor="#34A853"]; C_methyl [label="C", pos="1.5,-1.2!", fontcolor="#202124"]; H1_methyl [label="H", pos="1.8,-0.8!", fontcolor="#202124"]; H2_methyl [label="H", pos="1.9,-1.6!", fontcolor="#202124"]; H3_methyl [label="H", pos="1.2,-1.0!", fontcolor="#202124"];

// Bonds N -- H_N; N -- C_formyl; C_formyl -- H_formyl; C_formyl -- O [style=double]; N -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- Cl; C2 -- C_methyl; C_methyl -- H1_methyl; C_methyl -- H2_methyl; C_methyl -- H3_methyl; } Caption: Chemical structure of this compound.

The molecule's solubility is dictated by a balance between its polar and non-polar features:

-

Polar Characteristics: The formamide group (-NH-C(O)H) is highly polar and capable of acting as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen and the nitrogen lone pair). This is the primary driver for its solubility in polar solvents.

-

Non-Polar Characteristics: The 2-chloro-6-methylphenyl ring is predominantly non-polar and hydrophobic. The presence of the chloro and methyl groups increases its steric bulk and lipophilicity, favoring solubility in less polar or non-polar organic solvents.

The principle of "like dissolves like" is paramount here. A solvent's ability to dissolve this compound depends on how well it can interact with these competing structural features.[3][4]

Predicted Solubility Profile

In the absence of comprehensive published data, a qualitative prediction of solubility can be made based on the principles of intermolecular forces. This serves as a valuable starting point for solvent selection in experimental design.

| Solvent Class | Example Solvents | Predicted Solubility | Scientific Rationale |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High | These solvents possess strong dipoles that can effectively solvate the polar formamide group. They do not compete for hydrogen bonding as donors, allowing for strong interactions with the solute. A structurally related compound, N-(4-chloro-2-methylphenyl)formamide, is noted to be soluble in DMSO and acetone.[5] |

| Polar Protic | Methanol, Ethanol, Isopropanol, Water | Moderate to High | These solvents can engage in hydrogen bonding with both the N-H and C=O functionalities of the formamide group. Solubility is expected to decrease as the alkyl chain of the alcohol increases (e.g., higher in methanol than in butanol) due to a decrease in overall solvent polarity. While formamide itself is miscible with water, the bulky, hydrophobic phenyl ring will significantly limit aqueous solubility.[6][7] |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Low to Moderate | Solubility in these solvents will be driven by weaker van der Waals interactions with the chlorinated phenyl ring. Toluene, due to its aromatic character, may show slightly better solubility than aliphatic hydrocarbons like hexane through pi-pi stacking interactions. Diethyl ether, having a slight dipole, may offer slightly better solvation than pure hydrocarbons. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | These solvents have a good balance of polarity and the ability to interact favorably with both the polar formamide group and the chlorinated aromatic ring. |

Standardized Protocol for Experimental Solubility Determination

To generate reliable and reproducible quantitative data, a standardized methodology is essential. The isothermal shake-flask method is a gold-standard technique, adaptable from established guidelines like OECD Test Guideline 105.[8][9][10][11][12] This protocol ensures that the solution reaches equilibrium, providing a true measure of saturation solubility at a given temperature.

Experimental Workflow: Isothermal Shake-Flask Method

dot graph "solubility_workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

// Nodes prep [label="1. Preparation\n- Select solvent & temperature\n- Prepare analytical standards"]; addition [label="2. Addition\n- Add excess solid to solvent in a sealed vial"]; equilibration [label="3. Equilibration\n- Agitate at constant temperature (e.g., 25°C)\n- Allow sufficient time (24-72h)"]; phase_sep [label="4. Phase Separation\n- Centrifuge or allow to settle\n- Ensure clear supernatant"]; sampling [label="5. Sampling & Dilution\n- Withdraw aliquot of supernatant\n- Dilute gravimetrically"]; analysis [label="6. Analysis\n- Analyze by calibrated HPLC or UV-Vis\n- Determine concentration"]; calculation [label="7. Calculation\n- Calculate solubility (e.g., in mg/mL)\n- Account for dilution factor"];

// Edges prep -> addition [label="Weigh solute"]; addition -> equilibration [label="Seal & place in shaker"]; equilibration -> phase_sep [label="Check for solid phase"]; phase_sep -> sampling [label="Use filtered syringe"]; sampling -> analysis; analysis -> calculation; } Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.

Step-by-Step Methodology

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).

Materials:

-

This compound (of known purity)

-

Selected organic solvent(s) (HPLC grade or equivalent)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Procedure:

-

Preparation of Analytical Standards:

-

Rationale: A calibrated analytical method is required to quantify the concentration of the dissolved compound.

-

Accurately prepare a stock solution of the compound in the chosen solvent. From this stock, create a series of calibration standards (typically 5-7) that bracket the expected solubility range. Analyze these standards to generate a calibration curve (e.g., peak area vs. concentration for HPLC).

-

-

Sample Preparation:

-

Rationale: Adding a clear excess of the solid ensures that saturation is achieved and maintained at equilibrium.

-

Add an excess amount of this compound to a vial (e.g., 20-50 mg). The exact mass is not critical, but it must be sufficient to ensure a solid phase remains after equilibration.

-

Accurately add a known volume or mass of the solvent (e.g., 2 mL). Sealing the vial prevents solvent evaporation.

-

-

Equilibration:

-

Rationale: Dissolution is a kinetic process. Sufficient time and agitation are required to reach the thermodynamic equilibrium state, which defines saturation solubility.

-

Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 ± 0.5 °C).

-

Agitate the samples for a predetermined period. A preliminary test can determine the time to equilibrium, but 24 to 72 hours is typical.[3] The solution should appear as a slurry with undissolved solid.

-

-

Phase Separation:

-

Rationale: It is critical to analyze only the liquid phase (supernatant) and completely exclude any undissolved solid particles, which would artificially inflate the result.

-

Remove the vials from the shaker and let them stand at the same constant temperature to allow the solid to settle.

-

Alternatively, for finer particles, centrifuge the vials at the experimental temperature for 15-20 minutes.

-

-

Sampling and Dilution:

-

Rationale: Careful sampling prevents contamination from the solid phase, and dilution brings the concentration into the linear range of the analytical calibration curve.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately pass the solution through a syringe filter compatible with the solvent (e.g., PTFE) into a pre-weighed vial. The filter removes any remaining microscopic particles.

-

Accurately weigh the filtered aliquot. Then, add a known mass of the solvent to achieve a target dilution. Record all masses precisely.

-

-

Analysis and Calculation:

-

Rationale: The calibrated instrument provides a precise concentration of the diluted sample, which is then used to back-calculate the original solubility.

-

Analyze the diluted sample using the pre-calibrated analytical method (e.g., HPLC).

-

Determine the concentration of the diluted sample (C_diluted) from the calibration curve.

-

Calculate the original solubility (S) using the following formula: S (mg/mL) = C_diluted (mg/mL) × [(mass of aliquot + mass of dilution solvent) / mass of aliquot]

-

Factors Influencing Solubility Measurements

Several variables can significantly impact the accuracy and reproducibility of solubility data.

-

Temperature: The solubility of solids in liquids is generally temperature-dependent. For most compounds, solubility increases with temperature.[3][5] Therefore, precise temperature control during the experiment is critical.

-

Purity of Compound and Solvent: Impurities in either the solute or the solvent can alter the measured solubility.[12] Using materials of the highest available purity is essential for obtaining intrinsic solubility data.

-

Polymorphism: The compound may exist in different crystalline forms (polymorphs), each having a unique solubility. The most stable polymorph will have the lowest solubility. It is crucial to characterize the solid form being used and to check for any phase transitions during the experiment.

-

pH (in aqueous or protic systems): For compounds with ionizable groups, pH can dramatically affect solubility. While this compound is not strongly acidic or basic, extreme pH values could potentially lead to hydrolysis of the amide bond over long equilibration times.

Conclusion

While a comprehensive public database on the solubility of this compound in various organic solvents is currently unavailable, this guide provides the necessary framework for any researcher to approach this challenge. By understanding the molecular structure and its implications for intermolecular interactions, one can make informed predictions about its behavior. More importantly, the detailed, self-validating experimental protocol provided herein empowers scientists to generate the high-quality, application-specific solubility data that is indispensable for process optimization, formulation development, and fundamental chemical research.

References

-

OECD (1995), Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. URL: [Link][10][11]

-

Situ Biosciences, OECD 105 - Water Solubility. URL: [Link][8]

-

FILAB, Solubility testing in accordance with the OECD 105. URL: [Link][9]

-

Analytice, OECD 105 - Water Solubility Test at 20°C. URL: [Link][12]

-

Chemistry For Everyone (YouTube Channel), How To Determine Solubility Of Organic Compounds?. URL: [Link][3]

-

University of Colorado Boulder, Department of Chemistry, Experiment: Solubility of Organic & Inorganic Compounds. URL: [Link][4]

-

Solubility of Things, N-(4-chloro-2-methylphenyl)formamide. URL: [Link][5]

-

Hangzhou Suo Tuo Biotechnology Co., Ltd., this compound. URL: [Link][2]

Sources

- 2. This compound - 杭州沙拓生物医药科技有限公司 [sartort.com]

- 3. m.youtube.com [m.youtube.com]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Formamide - Wikipedia [en.wikipedia.org]

- 8. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 9. filab.fr [filab.fr]

- 10. oecd.org [oecd.org]

- 11. oecd.org [oecd.org]

- 12. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

A Guide to the Spectroscopic Characterization of N-(2-Chloro-6-methylphenyl)formamide

This technical guide provides a detailed analysis of the expected spectroscopic data for the compound N-(2-Chloro-6-methylphenyl)formamide, a key intermediate in various chemical syntheses. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. While direct experimental spectra for this specific molecule are not widely available in public databases, this guide synthesizes data from structurally related analogs and established spectroscopic principles to provide a robust predictive analysis.

Molecular Structure and Key Features

This compound possesses a formamide group attached to a substituted aromatic ring. The ortho-substitution with a chlorine atom and a methyl group introduces significant steric hindrance, which is expected to influence the conformation of the amide linkage and, consequently, its spectroscopic signatures.

Figure 1: 2D structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating molecular structure. For this compound, both ¹H and ¹³C NMR will provide critical information on the electronic environment of the hydrogen and carbon atoms, respectively. Due to the partial double bond character of the C-N amide bond, hindered rotation can lead to the observation of rotamers, which may result in the broadening or splitting of NMR signals.[1]

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will exhibit distinct signals for the aromatic protons, the amide proton, the formyl proton, and the methyl protons. The chemical shifts are influenced by the electronic effects of the substituents and the amide group's magnetic anisotropy.[2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Formyl-H | 8.2 - 8.5 | Singlet (or doublet due to coupling with N-H) | 1H |

| Amide N-H | 7.8 - 8.2 | Broad Singlet | 1H |

| Aromatic-H (H3, H4, H5) | 7.1 - 7.4 | Multiplet | 3H |

| Methyl-H | 2.2 - 2.5 | Singlet | 3H |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and concentration.

The aromatic region is expected to be a complex multiplet due to the coupling between the adjacent protons. The exact chemical shifts of the aromatic protons can be further predicted by considering the additive effects of the chloro, methyl, and formamido substituents on the benzene ring.[3] The formyl proton and the amide proton may exhibit coupling, which can sometimes be observed in anhydrous solvents.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shift of the carbonyl carbon is particularly diagnostic.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 160 - 165 |

| Aromatic C-N | 135 - 140 |

| Aromatic C-Cl | 130 - 135 |

| Aromatic C-CH₃ | 130 - 135 |

| Aromatic C-H | 125 - 130 |

| Methyl (CH₃) | 18 - 22 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent.

The presence of symmetry in a molecule can reduce the number of observed signals.[4] In this case, all eight carbon atoms are chemically non-equivalent and should, in principle, give rise to eight distinct signals.

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring NMR spectra of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[5] The choice of solvent is critical as it can influence chemical shifts.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Figure 2: A generalized workflow for an NMR experiment.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the N-H, C=O, and C-H bonds, as well as vibrations from the aromatic ring.

Table 3: Predicted IR Absorption Frequencies

| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |

| N-H | Stretch | 3250 - 3350 | Medium-Strong |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=O (Amide I) | Stretch | 1660 - 1690 | Strong |

| N-H (Amide II) | Bend | 1510 - 1550 | Medium-Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium |

| C-N | Stretch | 1200 - 1300 | Medium |

| C-Cl | Stretch | 700 - 800 | Strong |

The exact position of the C=O stretch (Amide I band) is sensitive to hydrogen bonding and the electronic nature of the substituents. The N-H stretching frequency can also provide information about intermolecular hydrogen bonding in the solid state.

Experimental Protocol for IR Spectroscopy (Solid Sample)

For a solid sample, the spectrum can be obtained using several techniques, with the thin solid film and KBr pellet methods being common.[6][7]

Thin Solid Film Method: [8]

-

Sample Preparation: Dissolve a small amount of the solid (a few milligrams) in a volatile solvent like acetone or methylene chloride.[8]

-

Film Deposition: Apply a drop of the solution to an IR-transparent salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.[8]

-

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Potassium Bromide (KBr) Pellet Method:

-

Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds.[9]

Predicted Mass Spectrum and Fragmentation

The molecular formula of this compound is C₈H₈ClNO, with a monoisotopic mass of approximately 169.03 g/mol .[10] The mass spectrum will show a molecular ion peak (M⁺˙) at m/z 169. Due to the presence of chlorine, an M+2 peak at m/z 171 will also be observed with an intensity of approximately one-third of the M⁺˙ peak, corresponding to the natural abundance of the ³⁷Cl isotope.

The fragmentation of the molecular ion under EI conditions is a high-energy process that leads to the formation of characteristic fragment ions.[11][12]

Table 4: Predicted Key Fragment Ions in the EI Mass Spectrum

| m/z | Proposed Fragment Identity | Neutral Loss |

| 169/171 | [C₈H₈ClNO]⁺˙ (Molecular Ion) | - |

| 140/142 | [C₇H₅ClNO]⁺˙ | •CHO |

| 126/128 | [C₇H₇ClN]⁺˙ | •CHO |

| 105 | [C₇H₆N]⁺ | Cl, •CHO |

| 91 | [C₆H₅N]⁺ | Cl, •CHO, CH₃ |

digraph "MS_Fragmentation" { graph [splines=true, overlap=false]; node [shape=box, style=rounded, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", style="filled,rounded"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368"];M [label="[M]⁺˙\nm/z 169/171"]; F1 [label="[M-CHO]⁺\nm/z 140/142"]; F2 [label="[M-Cl]⁺\nm/z 134"]; F3 [label="[C₇H₇ClN]⁺˙\nm/z 126/128"];

M -> F1 [label="- CHO"]; M -> F2 [label="- Cl"]; F1 -> F3 [label="- CH₂"];

}

Figure 3: A simplified proposed fragmentation pathway for this compound.

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: The sample, which must be volatile, is introduced into the ion source, often via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS).[9] For a solid, the probe is heated to vaporize the sample.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a molecular ion (M⁺˙).[11]

-

Fragmentation: The excess energy imparted to the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight) where they are separated based on their mass-to-charge (m/z) ratio.

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The presented data, derived from the analysis of structurally similar compounds and fundamental spectroscopic principles, offers a valuable resource for the identification and characterization of this compound in a research or development setting. The included experimental protocols serve as a practical starting point for obtaining high-quality spectroscopic data. It is recommended that any experimentally obtained data be compared against these predictions to confirm the identity and purity of the synthesized material.

References

-

University of Colorado Boulder. (n.d.). IR Spectroscopy of Solids. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

Slideshare. (n.d.). Sampling of solids in IR spectroscopy. Retrieved from [Link]

-

Scribd. (n.d.). IR Sample Preparation Techniques. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Template for Electronic Submission to ACS Journals. Retrieved from [Link]

-

Experiment 11 — Infrared Spectroscopy. (n.d.). Retrieved from [Link]

-

Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from [Link]

-

Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0293266). Retrieved from [Link]

-

NIST. (n.d.). Formamide, N-(2-chlorophenyl)-. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0001536). Retrieved from [Link]

-

Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry, 51(4), 203-14. Retrieved from [Link]

-

Landman, M., et al. (2011). N-(2,4,6-Trimethylphenyl)formamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o120. Retrieved from [Link]

-

Interpretation of mass spectra. (n.d.). Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt. Retrieved from [Link]

-

NP-MRD. (n.d.). 1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0146770). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

-

1 H NMR Spectrum of Amide Compounds. (n.d.). University Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Formamide, N-methyl-N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, July 20). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

NIST. (n.d.). Formamide. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Formamide - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Chemistry with Caroline. (2022, November 27). How to Interpret the Number of Signals in a 13C NMR for Organic Chemistry [Video]. YouTube. Retrieved from [Link]

-

NIST. (n.d.). Formamide, N-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Formamide, N,N-dimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 2. 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. PubChemLite - this compound (C8H8ClNO) [pubchemlite.lcsb.uni.lu]

- 11. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-6-methylaniline

Foreword: The Strategic Importance of 2-Chloro-6-methylaniline